2-(3,4-Dimethylphenyl)-2-butanol
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Overview
Description
2-(3,4-Dimethylphenyl)-2-butanol is an organic compound with the molecular formula C12H18O It is a secondary alcohol with a phenyl group substituted at the second carbon of the butanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethylphenyl)-2-butanol can be achieved through several methods. One common approach involves the Grignard reaction, where 3,4-dimethylbenzyl chloride reacts with butanone in the presence of magnesium and anhydrous ether to form the desired product. The reaction conditions typically include:
Reagents: 3,4-dimethylbenzyl chloride, butanone, magnesium
Solvent: Anhydrous ether
Temperature: Room temperature to reflux
Reaction Time: Several hours to complete the reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethylphenyl)-2-butanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid, potassium permanganate (KMnO4) in aqueous solution
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine
Major Products Formed
Oxidation: 2-(3,4-Dimethylphenyl)-2-butanone
Reduction: 2-(3,4-Dimethylphenyl)butane
Substitution: 2-(3,4-Dimethylphenyl)-2-chlorobutane
Scientific Research Applications
2-(3,4-Dimethylphenyl)-2-butanol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethylphenyl)-2-butanol involves its interaction with specific molecular targets and pathways. As a secondary alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dimethylphenyl)ethanol
- 2-(3,4-Dimethylphenyl)propanol
- 2-(3,4-Dimethylphenyl)-2-propanol
Comparison
Compared to similar compounds, 2-(3,4-Dimethylphenyl)-2-butanol has a longer carbon chain, which may influence its physical and chemical properties, such as boiling point, solubility, and reactivity. Its unique structure also allows for specific interactions in chemical and biological systems, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)butan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-5-12(4,13)11-7-6-9(2)10(3)8-11/h6-8,13H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXJJFFSJYCESG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=CC(=C(C=C1)C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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